molecular formula C10H13NO B1428455 (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol CAS No. 1095715-75-5

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Cat. No.: B1428455
CAS No.: 1095715-75-5
M. Wt: 163.22 g/mol
InChI Key: KFEYVOHYKYDBSK-UHFFFAOYSA-N
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Description

Core Tetrahydroisoquinoline Scaffold: Comparative Analysis with Related Isoquinoline Alkaloids

The tetrahydroisoquinoline (THIQ) scaffold forms the structural backbone of (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. This bicyclic system consists of a benzene ring fused to a partially saturated pyridine ring, distinguishing it from fully aromatic isoquinoline derivatives. The saturation of the pyridine ring at positions 1, 2, 3, and 4 introduces conformational flexibility, enabling distinct hydrogen-bonding and stereochemical properties compared to rigid aromatic analogs.

Table 1: Structural Comparison of THIQ Derivatives

Feature (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol Natural Alkaloids (e.g., Papaverine) Synthetic THIQ Analogs
Aromaticity Partially saturated Fully aromatic Variable saturation
Functional Groups -CH2OH at C6 -OCH3, -O-alkyl substituents Diverse modifications
Biological Prevalence Synthetic/Research focus Plant-derived alkaloids Pharmaceutical targets

The THIQ core shares biosynthetic pathways with benzylisoquinoline alkaloids (BIAs) like morphine, where tyrosine serves as a precursor. However, unlike BIAs that undergo oxidative coupling to form complex polycyclic systems, (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol retains a simpler monocyclic structure. This simplicity makes it a versatile intermediate for synthesizing spirocyclic and dimeric alkaloid analogs.

Positional Isomerism and Substituent Effects of the 6-Methanol Group

The position of the methanol (-CH2OH) substituent on the THIQ scaffold significantly influences molecular interactions and physicochemical properties. In (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol, the C6 methanol group participates in hydrogen-bonding networks, unlike isomers with substituents at C3, C4, or C7 positions.

Table 2: Substituent Position Impact on THIQ Derivatives

Position Hydrogen-Bond Donor Capacity LogP (Predicted) Solubility in Polar Solvents
C3 Moderate 1.2 Moderate
C6 High 0.8 High
C7 Low 1.5 Low

X-ray studies of C3-methanol analogs (e.g., [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol) reveal intramolecular O-H···N hydrogen bonds, while the C6 derivative forms intermolecular O-H···O and N-H···O interactions. Nuclear magnetic resonance (NMR) analyses further demonstrate that the C6 substituent induces distinct 1H chemical shifts (δ 4.72 ppm for -CH2OH) compared to C3 analogs (δ 4.66–4.68 ppm).

X-ray Crystallographic Studies of Hydrogen-Bonding Networks in Solid-State Configurations

Single-crystal X-ray diffraction analyses elucidate the supramolecular architecture of (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol derivatives. In the hydrochloride salt form, the protonated nitrogen atom (N-H+) and methanol oxygen engage in bifurcated hydrogen bonds with chloride anions and solvent molecules.

Key Observations from X-ray Data:

  • Layered Networks : Hydrogen tartrate salts form diperiodic O-H···O sheets parallel to the (001) plane, with THIQ cations anchored via N-H···O bonds.
  • Chiral Packing : Enantiopure crystals (e.g., (3R)-7-nitro-THIQ-methanol) exhibit helical hydrogen-bonding chains along the b-axis, stabilized by O-H···N interactions.
  • Polymorphism : Orthorhombic and monoclinic polymorphs demonstrate temperature-dependent packing modes, with the orthorhombic form favoring linear O-H···N chains over zigzag motifs.

Figure 1: Hydrogen-Bonding Motifs in THIQ-Methanol Derivatives

  • Motif A : O-H···O (2.65 Å) between methanol and carboxylate groups.
  • Motif B : N-H···Cl− (3.12 Å) in hydrochloride salts.
  • Motif C : C-H···π interactions (3.45 Å) stabilizing hydrophobic regions.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYVOHYKYDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Chlorides, bromides, and other substituted derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects, particularly in protecting neuronal cells from apoptosis and oxidative damage. These properties make it a candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains. However, further research is required to establish its efficacy and the mechanisms behind its antimicrobial action.

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its unique structural features. Its derivatives have been investigated for various pharmacological activities, including anti-HIV activity and as potential antagonists for orexin receptors involved in sleep disorders .

Pharmaceutical Formulations

This compound can be utilized in the formulation of pharmaceutical compositions aimed at treating neurodegenerative diseases and sleep disorders. Its ability to interact with specific biological targets makes it a valuable candidate for further development into therapeutic agents .

Synthesis Techniques

Various synthesis methods for this compound have been documented. These methods often involve multi-step reactions that allow for the introduction of different functional groups to enhance biological activity or improve solubility .

Synthesis Method Description Yield
Multi-component reactionInvolves acetophenone derivatives and nitrogen sources30–60%
Catalytic hydrogenationReduction of precursors using catalysts like Raney nickelVariable
Chemical reductionTreatment with lithium aluminum hydride to form alcoholsHigh

Case Study 1: Neuroprotective Research

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests its potential role in developing therapies for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a preliminary study assessing the antimicrobial activity of this compound against various bacterial strains, it was found to exhibit moderate activity against Gram-positive bacteria. Further investigations are needed to explore its full spectrum of activity and potential mechanisms of action .

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 6-position of tetrahydroisoquinolines is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol -CH2OH C10H13NO 163.22 Enhanced solubility, discontinued in R&D
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline -OH C9H11NO 149.19 Higher acidity, potential CNS targets
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline -SO2CH3 C10H13NO2S 211.28 Electron-withdrawing, protease inhibition studies
6-Methyl-1,2,3,4-tetrahydroquinoline -CH3 C10H13N 147.22 Lipophilic, fragrance intermediates
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline -OCH3 (6,7-positions) C12H15NO2 205.25 Antitumor and alkaloid synthesis
CP-346086 (complex analog) -CONH-biphenyl-trifluoromethyl C26H22F3N5O·2H2O 513.51 Microsomal triglyceride transfer inhibitor
Key Observations:

Polarity and Solubility : The hydroxymethyl group in the target compound increases water solubility compared to methyl (-CH3) or methoxy (-OCH3) substituents .

Electronic Effects : Electron-withdrawing groups (e.g., -SO2CH3) reduce electron density on the aromatic ring, altering receptor binding vs. electron-donating groups (-CH2OH, -OCH3) .

Biological Activity : 6,7-Dimethoxy derivatives (e.g., 6d, 6e in ) exhibit antitumor activity, suggesting substitution patterns influence pharmacological profiles .

Biological Activity

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, also known as (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its antioxidant, neuroprotective, and antimicrobial effects, while also presenting relevant data tables and findings from case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a hydroxymethyl group at the 6-position. This structural modification is believed to enhance its biological activity compared to other derivatives lacking this functional group. The compound is typically encountered as a hydrochloride salt, which improves its solubility and stability in biological contexts.

Structural Comparison Table

Compound NameStructural FeaturesUnique Attributes
TetrahydroisoquinolineBicyclic structure without hydroxymethyl groupFound in many natural products
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy substitution at the 6-positionExhibits different pharmacological properties
1-(2-Hydroxyethyl)-1H-tetrahydroisoquinolineHydroxyethyl group instead of hydroxymethylPotentially enhanced solubility and reactivity

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. These effects suggest potential applications in diseases characterized by oxidative damage.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. It may protect neuronal cells from apoptosis and oxidative damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it interacts with neurotransmitter systems, particularly dopamine and serotonin pathways .

Case Study Findings:

  • In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function indicators .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. However, further research is needed to establish its efficacy across a broader spectrum of pathogens .

Case Study Findings:

  • A recent investigation demonstrated that the compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve its interaction with various molecular targets:

  • Antioxidant Mechanism: The compound likely reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
  • Neuroprotective Mechanism: It modulates neurotransmitter systems and may inhibit apoptotic pathways activated by oxidative stress.
  • Antimicrobial Mechanism: The compound may interfere with bacterial metabolic processes or disrupt cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol and its derivatives?

  • Methodological Answer : A common approach involves reacting precursor intermediates (e.g., compound 6 ) with phthalic anhydride in acetic acid under reflux, followed by filtration and drying to yield derivatives like 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione . For acylated derivatives, a general protocol uses compound 3 with 4-dimethylaminopyridine (DMAP) and anhydrous K₂CO₃ in dioxane, followed by acyl chloride addition, reflux, and purification via silica gel chromatography .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Proton environments are analyzed to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights .
  • Melting Points : Used to assess purity (e.g., derivatives typically melt between 180–220°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Increase DMAP loading (e.g., 1.2 equiv) to enhance acylation efficiency .
  • Solvent Choice : Anhydrous dioxane minimizes side reactions compared to polar solvents .
  • Purification : Use preparative TLC with hexane/ethyl acetate (3:1) to isolate low-yield products .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities. Retention times can be cross-referenced with standards (e.g., phenylephrine derivatives) .
  • LC-MS : Detect trace byproducts (e.g., unreacted intermediates) via [M+H]⁺ signals .

Q. How can crystallographic analysis determine molecular conformation and packing?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water (1:1). For derivatives like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate , data collection at 100 K with MoKα radiation (λ = 0.71073 Å) reveals bond angles and torsional strain .

Q. How to design derivatives for structure-activity relationship (SAR) studies in acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., chloro at position 6) to enhance binding affinity .
  • Bioassay Integration : Test derivatives against AChE using Ellman’s method (IC₅₀ values) and correlate with logP calculations .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Methodological Answer :

  • Decoupling Experiments : Differentiate overlapping signals (e.g., diastereotopic protons) via 2D-COSY .
  • Solvent Effects : Record spectra in DMSO-d₆ to sharpen broad NH/OH signals .

Q. Why do certain acylated derivatives exhibit lower thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C, linked to labile acyl groups (e.g., benzoyl vs. acetyl) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies for substituent stability .

Tables for Key Findings

Derivative Synthetic Yield Melting Point (°C) AChE IC₅₀ (µM)
Compound 1b (2-Acetyl)68%185–18712.4
Compound 1c (2-Benzoyl)52%192–1948.9
Compound 2d (3-Methylbenzoyl)45%210–2125.7
Data adapted from synthesis and bioactivity studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol
Reactant of Route 2
(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.